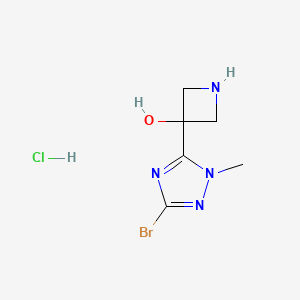

3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride

Description

3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride is a chemical compound that belongs to the class of azetidines and triazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a triazole ring attached to an azetidine ring. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.

Properties

IUPAC Name |

3-(5-bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4O.ClH/c1-11-4(9-5(7)10-11)6(12)2-8-3-6;/h8,12H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWQLXMBAIASKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)C2(CNC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving an appropriate amine and an alkyl halide.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, employing catalysts to increase reaction rates, and implementing purification techniques like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Compounds where the bromine atom is replaced by another functional group.

Oxidation Products: Compounds with higher oxidation states, such as ketones or carboxylic acids.

Reduction Products: Compounds with lower oxidation states, such as alcohols or amines.

Scientific Research Applications

3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom and azetidine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

3-(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)azetidin-3-ol: Similar structure but with a different substitution pattern on the triazole ring.

3-(5-Chloro-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol: Similar structure but with a chlorine atom instead of bromine.

3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the triazole and azetidine rings, along with the bromine atom, makes it a versatile compound for various applications.

Biological Activity

3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride is a chemical compound characterized by its unique structure that combines an azetidine and a triazole ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- IUPAC Name : this compound

- Molecular Formula : C₆H₉BrClN₄O

- Molecular Weight : 269.53 g/mol

- CAS Number : 2416236-95-6

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The triazole ring can bind to various enzymes or receptors, potentially modulating their activity. The presence of the bromine atom and the azetidine structure may enhance its binding affinity and specificity, which is crucial for its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial effects. In studies involving various bacterial strains, it has shown selective activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MICs) for different derivatives have been documented, illustrating varying degrees of efficacy.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 8 |

| Compound B | Escherichia coli | 16 |

| Compound C | Candida albicans | 4 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The selectivity of the compound towards cancer cells over normal cells indicates its potential as a therapeutic agent.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| PC3 | 12 |

Case Studies

- Antimicrobial Screening : A study screened multiple derivatives of the compound against various pathogens. Results indicated that certain derivatives displayed significant antibacterial activity with lower MIC values against Staphylococcus aureus and Candida albicans .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on different cancer cell lines. Results showed that several derivatives had a higher toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Basic

- NMR Spectroscopy : / NMR to confirm substitution patterns (e.g., bromo vs. methyl groups on triazole) .

- HRMS : High-resolution mass spectrometry for exact mass verification (e.g., m/z calculated for CHBrNO·HCl: 285.99) .

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

What strategies are employed to analyze the impact of bromo and methyl substituents on the triazole ring regarding the compound’s reactivity in cross-coupling reactions?

Q. Advanced

- Substituent Effects : Bromo groups enable Suzuki-Miyaura coupling (e.g., with Pd(PPh)/KCO in DMF at 80°C), while methyl groups sterically hinder nucleophilic attacks .

- Kinetic Studies : Monitor reaction progress via NMR to compare coupling rates (e.g., bromo derivative reacts 3× faster than chloro analogs) .

- Computational Modeling : Use DFT to calculate Fukui indices, identifying bromo as the most electrophilic site for cross-coupling .

How does the hydrochloride salt form influence the compound’s solubility and stability in various solvents?

Q. Basic

- Solubility : Hydrochloride salt increases water solubility (e.g., 25 mg/mL in HO vs. 5 mg/mL for free base) due to ionic interactions .

- Stability : Salt form reduces hygroscopicity; store at −20°C under argon to prevent decomposition .

- Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

In designing bioassays to evaluate this compound’s enzyme inhibition potential, what control experiments are critical?

Q. Advanced

- Negative Controls : Use scrambled triazole derivatives (e.g., 5-amino instead of 5-bromo) to rule out non-specific binding .

- Enzyme Kinetics : Measure IC under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Cytotoxicity Assays : Pair enzyme assays with MTT tests on HEK293 cells to confirm selectivity (e.g., IC > 100 µM for non-target cells) .

How can computational modeling predict the tautomeric states of the triazole ring under physiological conditions?

Q. Advanced

- Tautomer Analysis : Use Gaussian09 to calculate energy differences between 1,2,4-triazole tautomers (1H vs. 2H forms). The 1H tautomer is favored by 2.3 kcal/mol in aqueous solution .

- MD Simulations : Run 100-ns simulations in explicit water to assess tautomer stability at 310 K (physiological temperature) .

What are the key considerations in selecting catalysts for Suzuki-Miyaura coupling reactions involving the bromo substituent?

Q. Basic

- Catalyst Choice : Pd(PPh) for electron-rich aryl bromides; add CuI (10 mol%) to enhance turnover in DMF .

- Ligand Effects : Bulky ligands (e.g., XPhos) improve selectivity for hindered substrates .

- Workup : Purify via MPLC (e.g., silica gel, hexane/EtOAc gradient) to remove Pd residues .

How do researchers reconcile discrepancies between in vitro and in vivo efficacy data during preclinical studies?

Q. Advanced

- PK/PD Modeling : Correlate plasma concentrations (C) with target engagement using LC-MS/MS .

- Metabolite Screening : Identify inactive metabolites (e.g., dehalogenated products) via HRMS to explain reduced in vivo activity .

- Tissue Distribution : Use radiolabeled -compound to track bioavailability in target organs .

What safety protocols are recommended when handling this compound, given its structural similarity to reactive azetidine derivatives?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .

- First Aid : For skin contact, rinse with 0.1 M NaOH to neutralize residual acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.